
N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide is a chemical compound that has been extensively studied due to its potential use in various scientific research applications. This compound is also known as BM212 and has been synthesized using various methods, including microwave-assisted synthesis and solution-phase synthesis. The aim of
Mécanisme D'action
The mechanism of action of N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide is not fully understood. However, studies have shown that this compound can inhibit the activity of enzymes that are involved in various cellular processes, including DNA replication and protein synthesis. This inhibition leads to the inhibition of cell growth and proliferation, which is why this compound has potent anti-cancer properties.
Biochemical and Physiological Effects:
N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, which is a process of programmed cell death. It can also inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body. Additionally, this compound has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide in lab experiments is its potency. This compound has been shown to have potent anti-cancer properties, which makes it an ideal candidate for cancer research. Additionally, this compound is relatively easy to synthesize, which makes it more accessible for researchers. However, one of the limitations of using this compound in lab experiments is its toxicity. Studies have shown that this compound can be toxic to normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide. One of the main directions is the study of its potential use in combination with other anti-cancer drugs. Studies have shown that this compound can enhance the efficacy of other anti-cancer drugs when used in combination. Another direction is the study of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has potent anti-cancer properties and has been studied for its potential use in the treatment of other diseases. While this compound has several advantages for lab experiments, its toxicity can limit its use in certain experiments. However, further studies are needed to fully understand the potential of this compound and its future applications in scientific research.
Méthodes De Synthèse
N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide can be synthesized using various methods. One of the most commonly used methods is the microwave-assisted synthesis method. This method involves the use of microwave irradiation to heat the reaction mixture, which leads to faster and more efficient synthesis. Another method is the solution-phase synthesis, which involves the use of solvents to dissolve the reactants and facilitate the reaction. This method is also efficient and has been used to synthesize N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide.
Applications De Recherche Scientifique
N,N'-bis(3-methylphenyl)-2,5-pyridinedicarboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-N,5-N-bis(3-methylphenyl)pyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-5-3-7-17(11-14)23-20(25)16-9-10-19(22-13-16)21(26)24-18-8-4-6-15(2)12-18/h3-13H,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJWCUHISVYEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

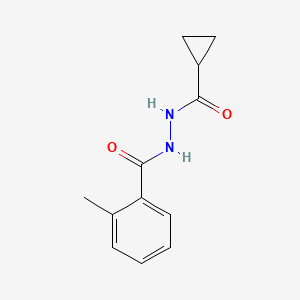
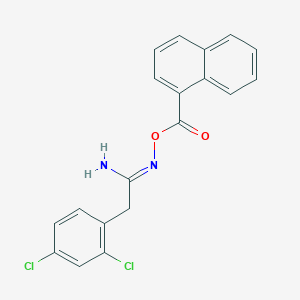
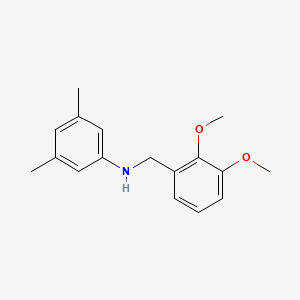
![2-[3-(4-fluorophenyl)-5-isoxazolyl]-5-methylphenol](/img/structure/B5747282.png)
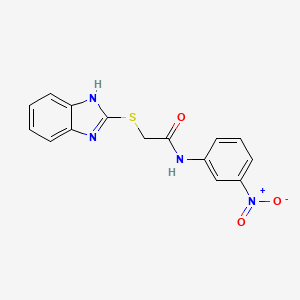
![7-(difluoromethyl)-3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5747293.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747304.png)


![4-[(4-bromo-3-methylphenoxy)acetyl]morpholine](/img/structure/B5747332.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5747351.png)
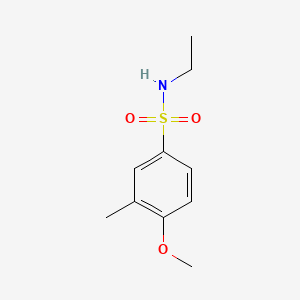
![4-tert-butyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5747353.png)
![4,5-dimethyl-2-[(4-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5747360.png)